Bicyclo[2.2.2]octa-2,5-diene, 1,2,3,6-tetramethyl-
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Overview
Description
Bicyclo[222]octa-2,5-diene, 1,2,3,6-tetramethyl- is a unique organic compound characterized by its bicyclic structure This compound is part of the bicyclo[222]octa-2,5-diene family, which is known for its stability and interesting chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.2]octa-2,5-diene, 1,2,3,6-tetramethyl- typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. The reaction between a suitable diene and a dienophile under controlled conditions yields the desired bicyclic compound. For instance, the reaction of 1,3-butadiene with a tetramethyl-substituted dienophile can produce the target compound under specific temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of catalysts and solvents can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.2]octa-2,5-diene, 1,2,3,6-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding saturated bicyclic derivative.
Substitution: Halogenation reactions using chlorine or bromine can introduce halogen atoms into the bicyclic structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated bicyclic derivatives.
Substitution: Halogenated bicyclic compounds.
Scientific Research Applications
Bicyclo[2.2.2]octa-2,5-diene, 1,2,3,6-tetramethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and polymers due to its stable bicyclic structure.
Mechanism of Action
The mechanism of action of Bicyclo[2.2.2]octa-2,5-diene, 1,2,3,6-tetramethyl- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes, thereby influencing the reactivity and properties of the metal. Additionally, its bicyclic structure allows it to participate in various chemical reactions, facilitating the formation of new compounds and materials.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octa-2,5-diene: The parent compound without the methyl substitutions.
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride: A related compound with carboxylic acid functionalities.
Uniqueness
The presence of four methyl groups in Bicyclo[222]octa-2,5-diene, 1,2,3,6-tetramethyl- distinguishes it from its parent compound and other similar structures
Properties
CAS No. |
62338-43-6 |
---|---|
Molecular Formula |
C12H18 |
Molecular Weight |
162.27 g/mol |
IUPAC Name |
1,2,3,6-tetramethylbicyclo[2.2.2]octa-2,5-diene |
InChI |
InChI=1S/C12H18/c1-8-7-11-5-6-12(8,4)10(3)9(11)2/h7,11H,5-6H2,1-4H3 |
InChI Key |
AKVHDXDXXNIQJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2CCC1(C(=C2C)C)C |
Origin of Product |
United States |
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